N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide
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Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C27H25NO5S and its molecular weight is 475.6g/mol. The purity is usually 95%.
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Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H25NO5S, with a molecular weight of approximately 475.56 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving 2-hydroxyaryl ketones.
- Introduction of Acetyl and Methyl Groups : Typically accomplished via Friedel-Crafts acylation and alkylation.
- Sulfonamide Formation : The final step involves attaching the sulfonamide group, which is crucial for the biological activity of the compound.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related benzofuran compounds. For instance, compounds derived from benzofuran structures have shown significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.25 µg/mL to 10 µg/mL, indicating strong efficacy compared to standard antibiotics like penicillin .
Acetylcholinesterase Inhibition
This compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s. Preliminary results suggest that this compound exhibits promising AChE inhibitory activity, although specific IC50 values remain to be fully characterized .
Apoptotic Induction
Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, certain derivatives have been shown to significantly increase caspase activity, which is a marker of apoptosis, suggesting that this compound may possess similar pro-apoptotic properties .
Case Studies and Research Findings
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonyl-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-5-20-8-13-23(14-9-20)34(31,32)28(27(30)21-10-6-17(2)7-11-21)22-12-15-25-24(16-22)26(18(3)29)19(4)33-25/h6-16H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJGPSYBACLFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.